molecular formula C8H11ClN2O B045984 1-Butyl-1H-imidazole-5-carbonyl chloride CAS No. 123451-26-3

1-Butyl-1H-imidazole-5-carbonyl chloride

Cat. No.: B045984
CAS No.: 123451-26-3
M. Wt: 186.64 g/mol
InChI Key: OSTVECXMRLBNFG-UHFFFAOYSA-N
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Description

1-Butyl-1H-imidazole-5-carbonyl chloride is an imidazole-derived organochloride characterized by a butyl substituent at the N1 position and a reactive carbonyl chloride group at the C5 position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for the preparation of amides, esters, and other acylated derivatives via nucleophilic substitution reactions. Its structure combines the aromatic imidazole ring with a flexible butyl chain, which enhances solubility in non-polar solvents while retaining the electrophilic reactivity of the carbonyl chloride group.

Properties

CAS No.

123451-26-3

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-butylimidazole-4-carbonyl chloride

InChI

InChI=1S/C8H11ClN2O/c1-2-3-4-11-6-10-5-7(11)8(9)12/h5-6H,2-4H2,1H3

InChI Key

OSTVECXMRLBNFG-UHFFFAOYSA-N

SMILES

CCCCN1C=NC=C1C(=O)Cl

Canonical SMILES

CCCCN1C=NC=C1C(=O)Cl

Synonyms

1H-Imidazole-5-carbonyl chloride, 1-butyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

1-Ethyl-1H-imidazole-5-carbaldehyde (CAS 1914148-58-5)

  • Substituents : Ethyl group (N1), aldehyde (C5).
  • The aldehyde functional group is less electrophilic than carbonyl chloride, limiting its utility in acylation reactions but enabling oxidation to carboxylic acids .
  • Applications : Primarily used in Schiff base formation or redox reactions.

1-Benzyl-5-(chloromethyl)-1H-imidazole Hydrochloride (CAS 82830-36-2)

  • Substituents : Benzyl group (N1), chloromethyl (C5).
  • Properties: The chloromethyl group undergoes nucleophilic substitution (e.g., SN2) rather than acyl transfer. The benzyl substituent enhances aromatic stacking interactions but reduces solubility in non-polar media compared to alkyl chains .
  • Applications : Intermediate for alkylation or cross-coupling reactions.

Functional Group Variants

5-(tert-Butyl)-1H-imidazole-4-carbaldehyde (CAS 714273-83-3)

  • Substituents : tert-Butyl (C5), aldehyde (C4).
  • Properties : The bulky tert-butyl group induces significant steric effects, hindering reactions at the C4 aldehyde. Positional isomerism (C4 vs. C5) further differentiates reactivity from the target compound .

4-[(Benzylamino)carbonyl]-1H-imidazole Derivatives ()

  • Substituents: Benzylamino-carbonyl groups at C4/C5.
  • Properties : These compounds exhibit dual carbonyl functionalities but lack the chloride leaving group, necessitating activation (e.g., via carbodiimides) for amide bond formation. Their reactivity is thus milder than that of carbonyl chlorides .

Melting Points and Solubility

  • Imidazole derivatives with aromatic substituents (e.g., 6-chloro-1H-indole analogs in ) exhibit high melting points (>200°C) due to strong intermolecular π-π interactions. In contrast, alkylated derivatives like this compound are expected to have lower melting points and higher organic solvent solubility due to reduced crystallinity .

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